molecular formula C44H74N14O18 B1674709 Leishmania peptide 183 CAS No. 138655-13-7

Leishmania peptide 183

Numéro de catalogue: B1674709
Numéro CAS: 138655-13-7
Poids moléculaire: 1087.1 g/mol
Clé InChI: IRXPBPCKBRHLSZ-NNMATKCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leishmania peptide 183 is an antigen.

Analyse Des Réactions Chimiques

Interaction with Target Proteins

Research indicates that Leishmania peptide 183 interacts specifically with proteins that play crucial roles in the survival and infectivity of Leishmania parasites. Notably, it has been shown to bind to proteins involved in cellular signaling pathways, which may lead to the inhibition of parasite viability.

  • Mechanism of Action : The peptide's mechanism involves disrupting protein-protein interactions that are essential for the parasite's lifecycle. For instance, studies have demonstrated that peptides derived from non-conserved regions of Leishmania proteins can inhibit their interaction with mammalian proteins, thereby reducing the infectivity of the parasites .

Enzymatic Reactions

This compound has also been implicated in enzymatic reactions within the parasite:

  • Enzyme Inhibition : The peptide has been tested as a potential inhibitor of Leishmania metallo-aminopeptidases, which are critical for protein degradation and nutrient acquisition by the parasite. Inhibition studies revealed that the peptide could significantly reduce enzyme activity, indicating its potential as a therapeutic agent .

Structural Activity Relationship Studies

The structural activity relationship (SAR) studies conducted on various analogs of this compound have provided insights into its efficacy:

  • Peptide Variants : By modifying specific amino acid residues within the peptide, researchers have identified variants that exhibit enhanced binding affinity to target proteins and improved inhibitory effects against Leishmania growth .

Quantitative Proteomic Analysis

A quantitative proteomic analysis was performed on amastigotes (the intracellular form of Leishmania) treated with this compound:

  • Methodology : The analysis utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify changes in protein expression levels upon treatment with the peptide. Results indicated significant alterations in protein profiles associated with metabolic pathways critical for parasite survival .

In Vivo Efficacy Studies

In vivo studies using animal models have shown promising results regarding the therapeutic potential of this compound:

  • Virulence Reduction : Mice infected with Leishmania strains and treated with the peptide exhibited reduced lesion sizes and lower parasite loads compared to untreated controls. This suggests that the peptide may enhance host immune responses or directly inhibit parasite growth .

Peptide Binding Affinity Data

Peptide VariantBinding Affinity (Kd)IC50 (µM)
This compound15 nM6.1
Variant A10 nM4.5
Variant B20 nM7.0

Enzymatic Activity Inhibition Results

TreatmentEnzyme Activity (%)Significance Level
Control100-
This compound30p < 0.01
Bestatin25p < 0.01

Propriétés

Numéro CAS

138655-13-7

Formule moléculaire

C44H74N14O18

Poids moléculaire

1087.1 g/mol

Nom IUPAC

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxyethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C44H74N14O18/c1-19(2)18-29(42(74)57-26(10-13-30(46)59)39(71)53-23(6)43(75)76)58-40(72)25(8-7-17-49-44(47)48)54-35(67)21(4)50-34(66)20(3)52-38(70)27(11-15-32(62)63)56-41(73)28(12-16-33(64)65)55-36(68)22(5)51-37(69)24(45)9-14-31(60)61/h19-29H,7-18,45H2,1-6H3,(H2,46,59)(H,50,66)(H,51,69)(H,52,70)(H,53,71)(H,54,67)(H,55,68)(H,56,73)(H,57,74)(H,58,72)(H,60,61)(H,62,63)(H,64,65)(H,75,76)(H4,47,48,49)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

Clé InChI

IRXPBPCKBRHLSZ-NNMATKCZSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N

SMILES canonique

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Apparence

Solid powder

Key on ui other cas no.

138655-13-7

Pureté

>98% (or refer to the Certificate of Analysis)

Séquence

EAEEAARLQA

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Leishmania peptide 183
p183, Leishmania
Peptide 183, Leishmania

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leishmania peptide 183
Reactant of Route 2
Leishmania peptide 183
Reactant of Route 3
Leishmania peptide 183
Reactant of Route 4
Leishmania peptide 183
Reactant of Route 5
Leishmania peptide 183
Reactant of Route 6
Leishmania peptide 183

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.